molecular formula C9H6IN B1626360 7-Iodoisoquinoline CAS No. 75476-83-4

7-Iodoisoquinoline

Cat. No.: B1626360
CAS No.: 75476-83-4
M. Wt: 255.05 g/mol
InChI Key: ZNGDFLRMZZGNEM-UHFFFAOYSA-N
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Description

7-Iodoisoquinoline is an organic compound with the molecular formula C9H6IN It is a derivative of isoquinoline, where an iodine atom is substituted at the seventh position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoisoquinoline can be achieved through several methods. One common approach involves the iodination of isoquinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the isoquinoline ring.

Another method involves the palladium-catalyzed coupling of tert-butylimine of ortho-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization to form the isoquinoline structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Iodoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex structures.

    Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Palladium-Catalyzed Coupling: Palladium catalysts, along with ligands and bases, are used in coupling reactions.

    Cyclization: Copper or rhodium catalysts can facilitate cyclization reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.

    Coupling Products: Complex polycyclic structures can be synthesized through coupling reactions.

    Cyclization Products: Fused heterocyclic compounds are common products of cyclization reactions.

Scientific Research Applications

7-Iodoisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It can be used in the study of biological pathways and as a precursor for bioactive compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Iodoisoquinoline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the iodine substitution.

    8-Iodoisoquinoline: Another iodinated derivative with the iodine atom at the eighth position.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

Uniqueness: 7-Iodoisoquinoline is unique due to the specific position of the iodine atom, which can influence its chemical reactivity and potential applications. The presence of the iodine atom can enhance certain properties, such as its ability to participate in specific coupling reactions or its binding affinity in biological systems.

Properties

IUPAC Name

7-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGDFLRMZZGNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506650
Record name 7-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75476-83-4
Record name 7-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-iodoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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